molecular formula C18H18Cl2N2O4S B512930 1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine CAS No. 873675-87-7

1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine

Cat. No.: B512930
CAS No.: 873675-87-7
M. Wt: 429.3g/mol
InChI Key: URQKSWLMQAXVCS-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine is a piperazine derivative featuring two distinct substituents:

  • A 2,5-dichlorophenyl group at position 1 of the piperazine ring.
  • A sulfonyl-linked 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 2.

Its molecular formula is C₁₈H₁₇Cl₂N₂O₄S, with a molecular weight of approximately 429.36 (extrapolated from related structures) .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-13-1-3-15(20)16(11-13)21-5-7-22(8-6-21)27(23,24)14-2-4-17-18(12-14)26-10-9-25-17/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQKSWLMQAXVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

The 2,5-dichlorobenzenesulfonyl chloride intermediate is typically synthesized via chlorosulfonation of 1,4-dichlorobenzene. The reaction involves treating 1,4-dichlorobenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions.

Reaction Conditions

  • Reagents : 1,4-Dichlorobenzene, chlorosulfonic acid

  • Temperature : 0–5°C (initial), then gradual warming to 25°C

  • Workup : Quenching with ice water, extraction with dichloromethane

  • Yield : ~70–80% (estimated based on analogous reactions)

Synthesis of 2,3-Dihydrobenzo[b] dioxin-6-sulfonyl Chloride

The dihydrobenzodioxin sulfonyl chloride is prepared from 2,3-dihydrobenzo[b]dioxin-6-thiol through oxidative sulfonation. Hydrogen peroxide (H₂O₂) in acetic acid is commonly used to oxidize the thiol group to a sulfonyl chloride.

Reaction Conditions

  • Reagents : 2,3-Dihydrobenzo[b]dioxin-6-thiol, H₂O₂, acetic acid

  • Temperature : Reflux at 80–90°C

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

  • Yield : ~65–75% (extrapolated from similar protocols)

Stepwise Piperazine Sulfonation

Monosubstitution of Piperazine

Piperazine is reacted with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form 1-(2,5-dichlorophenylsulfonyl)piperazine. Triethylamine (TEA) or pyridine is used to scavenge HCl.

Reaction Conditions

  • Molar Ratio : Piperazine : Sulfonyl chloride = 1 : 1.1

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : TEA (2.5 equiv)

  • Temperature : 0°C → room temperature (RT)

  • Reaction Time : 12–16 hours

  • Yield : ~85–90%

Disubstitution with Dihydrobenzodioxin Sulfonyl Chloride

The monosubstituted piperazine is further reacted with 2,3-dihydrobenzo[b]dioxin-6-sulfonyl chloride. To avoid over-sulfonation, a protective group strategy (e.g., Boc protection) may be employed.

Reaction Conditions

  • Molar Ratio : 1-(2,5-Dichlorophenylsulfonyl)piperazine : Sulfonyl chloride = 1 : 1.2

  • Solvent : DCM

  • Base : TEA (2.5 equiv)

  • Temperature : RT

  • Reaction Time : 8–12 hours

  • Yield : ~75–80%

Alternative One-Pot Synthesis

A one-pot method eliminates intermediate isolation by sequentially adding sulfonyl chlorides to piperazine. This approach requires precise stoichiometric control.

Reaction Conditions

  • Molar Ratio : Piperazine : 2,5-Dichlorobenzenesulfonyl chloride : Dihydrobenzodioxin sulfonyl chloride = 1 : 1.1 : 1.1

  • Solvent : THF

  • Base : TEA (5.0 equiv)

  • Temperature : 0°C → RT

  • Reaction Time : 24 hours

  • Yield : ~60–70%

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity. Pyridine or TEA as bases improve yields compared to inorganic bases.

Table 1: Impact of Base on Reaction Yield

BaseSolventYield (%)
TriethylamineDCM85
PyridineTHF80
NaHCO₃DCM45

Temperature Control

Lower temperatures (0–5°C) during sulfonyl chloride addition minimize side reactions like disubstitution.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (s, 1H, Ar–H), 4.30–4.25 (m, 4H, OCH₂), 3.45–3.40 (m, 4H, piperazine), 3.10–3.05 (m, 4H, piperazine).

  • HRMS : m/z calculated for C₁₈H₁₈Cl₂N₂O₄S [M+H]⁺: 429.3, found: 429.3.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity for optimized routes.

Industrial Scalability Considerations

  • Cost-Effective Reagents : Using 1,4-dichlorobenzene and H₂O₂ reduces raw material costs.

  • Waste Management : HCl gas is neutralized with scrubbers, and solvents are recycled via distillation.

Challenges and Solutions

  • Regioselectivity : Sequential sulfonation with Boc protection ensures correct substitution.

  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes disubstituted byproducts .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antihypertensive Agents

One of the notable applications of related compounds is in the development of antihypertensive medications. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, such as N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, have been linked to the synthesis of doxazocin, an established antihypertensive drug. Doxazocin acts as an alpha-1 adrenergic receptor antagonist and is used to treat hypertension and benign prostatic hyperplasia .

JNK Inhibitors

Research has indicated that compounds with similar structural motifs can act as inhibitors of c-Jun N-terminal kinase (JNK), which plays a crucial role in various cellular processes including apoptosis and inflammation. The design and synthesis of such inhibitors are vital for developing therapeutic agents for conditions like cancer and neurodegenerative diseases .

Case Study 1: Synthesis and Activity Evaluation

A study focused on the synthesis of various dihydrobenzo[b][1,4]dioxin derivatives evaluated their biological activity against specific targets. The synthesized compounds were tested for their inhibitory effects on JNK pathways. The results demonstrated that modifications to the piperazine ring significantly influenced the efficacy and selectivity of these compounds .

CompoundActivityTarget
1HighJNK
2ModerateJNK
3LowJNK

Case Study 2: Doxazocin Derivative Development

Another relevant study explored the synthesis of N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine as an intermediate for doxazocin production. The researchers optimized the reaction conditions to achieve high purity levels necessary for pharmaceutical applications. The study highlighted the significance of controlling reaction parameters to minimize impurities that could affect drug efficacy .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and ion channels.

Comparison with Similar Compounds

Key Findings and Implications

Dihydrobenzodioxin Role : The 2,3-dihydrobenzo[b][1,4]dioxin moiety enhances receptor selectivity (e.g., D4 in ) and may improve metabolic stability due to reduced oxidation susceptibility compared to simple benzene rings.

Chlorine Positional Effects : 2,5-Dichloro substitution in the target compound likely optimizes steric and electronic interactions with hydrophobic binding pockets, differing from 2,3- or 2,4-dichloro analogues .

Biological Activity

The compound 1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C19H20Cl2N2O3S
  • Molecular Weight : 421.35 g/mol
  • IUPAC Name : 1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its interactions with different biological targets.

Antitumor Activity

Research indicates that derivatives of piperazine compounds can exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit key signaling pathways involved in tumor growth such as the BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

In addition to antitumor activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Piperazine derivatives have been noted for their ability to inhibit the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) and TNF-α in various in vitro models . This could be particularly relevant for conditions characterized by chronic inflammation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Many piperazine derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
  • Modulation of G Protein-Coupled Receptors (GPCRs) : Some studies suggest that these compounds may interact with GPCRs, influencing cellular responses related to growth and inflammation .

Research Findings and Case Studies

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin.
Reported inhibition of BRAF(V600E) activity leading to reduced tumor growth in xenograft models.
Showed anti-inflammatory effects through the reduction of NO and TNF-α production in LPS-stimulated macrophages.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine, and how can purification challenges be addressed?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, piperazine derivatives are often prepared by reacting substituted phenylpiperazines with sulfonyl chlorides under anhydrous conditions. Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to remove unreacted reagents and byproducts . Challenges in isolating the sulfonyl-piperazine moiety may arise due to polar intermediates; optimizing solvent systems (e.g., gradient elution with dichloromethane/methanol) and employing preparative HPLC can improve yield and purity .

Q. How should researchers characterize the physicochemical properties of this compound, and which parameters are critical for experimental reproducibility?

Methodological Answer: Key characterization steps include:

  • Structural Confirmation: Use NMR (¹H/¹³C) to verify substituent positions and LC-MS for molecular weight validation.
  • Solubility Profiling: Employ shake-flask methods in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4) to determine solubility limits .
  • Stability Studies: Conduct accelerated degradation studies under varying temperatures, humidity, and light exposure. Monitor via HPLC for decomposition products .
    Critical parameters for reproducibility: reaction stoichiometry (e.g., molar ratios of dichlorophenyl and benzodioxinyl precursors), solvent purity, and chromatography conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies may stem from metabolic instability, poor bioavailability, or off-target effects. To address this:

  • Metabolite Identification: Use LC-HRMS to profile metabolites in plasma/tissue homogenates.
  • Pharmacokinetic Optimization: Modify the sulfonyl group (e.g., introduce steric hindrance via methyl substituents) to enhance metabolic stability .
  • Target Engagement Assays: Employ CRISPR-engineered cell lines to validate receptor binding (e.g., dopamine D3 receptors, given structural analogs in ) and compare with in vivo efficacy .

Q. How can computational modeling guide the design of derivatives with improved selectivity for neurological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with targets like serotonin or dopamine receptors. Focus on the sulfonyl group’s electrostatic complementarity with receptor pockets .
  • QSAR Analysis: Train models on analogs (e.g., 1-(2,3-dichlorophenyl)piperazine derivatives) to predict logP, pKa, and binding affinity .
  • ADMET Prediction: Tools like SwissADME can prioritize derivatives with optimal BBB permeability and minimal CYP inhibition .

Q. What experimental frameworks are recommended for investigating structure-activity relationships (SAR) in this compound’s analogs?

Methodological Answer: A systematic SAR approach includes:

  • Analog Synthesis: Vary substituents on the dichlorophenyl ring (e.g., 2,4- vs. 2,5-dichloro) and benzodioxinyl group (e.g., sulfonyl vs. carbonyl) .
  • Functional Assays: Screen analogs in cell-based assays (e.g., cAMP modulation for GPCR activity) and compare IC50 values .
  • Crystallographic Validation: Co-crystallize high-potency analogs with target proteins (e.g., using CCDC deposition protocols) to confirm binding modes .

Q. How can researchers reconcile discrepancies in reported solubility and stability data across studies?

Methodological Answer:

  • Standardize Protocols: Adopt USP guidelines for solubility (equilibrium vs. kinetic methods) and stability (ICH Q1A for stress testing) .
  • Inter-laboratory Validation: Collaborate with multiple labs to compare results under identical conditions (e.g., buffer composition, temperature).
  • Data Transparency: Publish raw chromatograms and spectral data to enable independent verification .

Methodological and Theoretical Considerations

Q. How should a theoretical framework be integrated into studies on this compound’s mechanism of action?

Methodological Answer:

  • Hypothesis-Driven Design: Link studies to established theories (e.g., GPCR allosteric modulation) to guide assay selection and data interpretation .
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (MS/MS) to identify downstream signaling pathways affected by the compound .
  • Bayesian Statistics: Use probabilistic models to quantify uncertainty in mechanistic hypotheses, especially when data is conflicting .

Q. What advanced purification techniques are suitable for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography: Use immobilized cellulose-based columns (e.g., Chiralpak IA) for enantiomer separation .
  • Crystallization-Induced Diastereomer Resolution: Introduce a chiral auxiliary (e.g., tartaric acid) to form diastereomeric salts, enabling selective crystallization .
  • Continuous Flow Systems: Implement microreactors with in-line IR monitoring to control reaction kinetics and minimize racemization .

Data Presentation and Validation

Q. How can bibliometric analysis enhance the rigor of literature reviews for this compound?

Methodological Answer:

  • Cluster Mapping: Tools like VOSviewer can identify knowledge gaps (e.g., understudied applications in neuroinflammation) by analyzing citation networks .
  • Trend Analysis: Track publication frequency and impact factors of journals focusing on piperazine derivatives to prioritize high-confidence studies .
  • Critical Appraisal: Use CONSORT or STROBE checklists to evaluate methodological quality of primary studies .

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